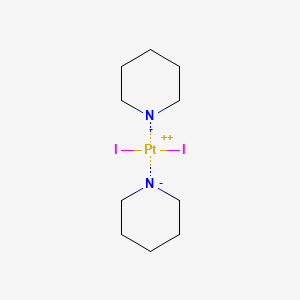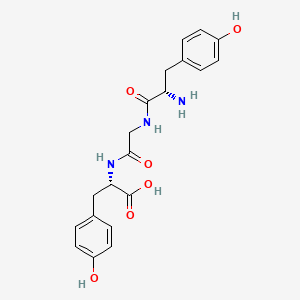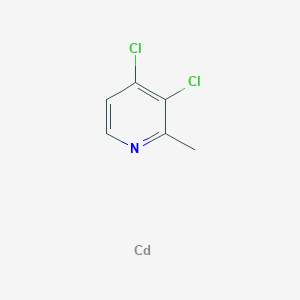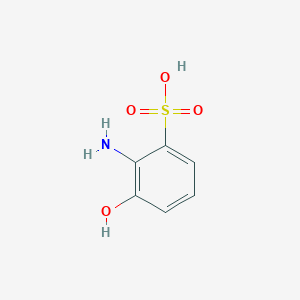
2,2,2-Trichloro-1-(ethylsulfanyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-1-(ethylsulfanyl)ethanol is a chemical compound with the molecular formula C₄H₇Cl₃OS It is characterized by the presence of three chlorine atoms, an ethylsulfanyl group, and a hydroxyl group attached to a central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,2-Trichloro-1-(ethylsulfanyl)ethanol can be synthesized through the reaction of trichloroacetaldehyde (chloral) with ethanethiol. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
[ \text{CCl}_3\text{CHO} + \text{C}_2\text{H}_5\text{SH} \rightarrow \text{CCl}_3\text{CH}(\text{OH})\text{SC}_2\text{H}_5} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloro-1-(ethylsulfanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichloroacetaldehyde derivatives, while substitution reactions can produce a variety of substituted ethanols .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-1-(ethylsulfanyl)ethanol has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and antifungal activities.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloro-1-(ethylsulfanyl)ethanol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the ethylsulfanyl group can interact with thiol groups in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloroethanol: Similar in structure but lacks the ethylsulfanyl group.
2,2,2-Trichloro-1-hexylsulfanyl-ethanol: Contains a hexylsulfanyl group instead of an ethylsulfanyl group.
2,2,2-Trichloro-1-mercapto-ethanol: Contains a mercapto group instead of an ethylsulfanyl group.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
18271-86-8 |
|---|---|
Molekularformel |
C4H7Cl3OS |
Molekulargewicht |
209.5 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-ethylsulfanylethanol |
InChI |
InChI=1S/C4H7Cl3OS/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3 |
InChI-Schlüssel |
ODYGLKJCCFJTDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane](/img/structure/B14717071.png)



![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)

![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)


![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)
phosphanium bromide](/img/structure/B14717137.png)


